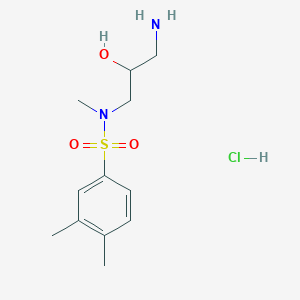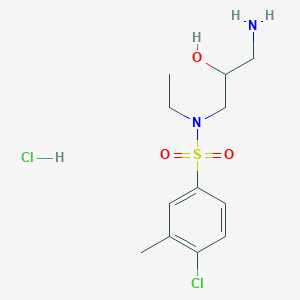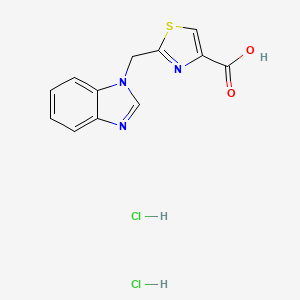![molecular formula C20H22ClNO2 B7945555 7-(Benzyloxy)spiro[chromene-2,4-piperidine] hydrochloride](/img/structure/B7945555.png)
7-(Benzyloxy)spiro[chromene-2,4-piperidine] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)spiro[chromene-2,4-piperidine] hydrochloride is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)spiro[chromene-2,4-piperidine] hydrochloride typically involves a multi-step process. One common method includes the condensation of a chromene derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spiro linkage .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Benzyloxy)spiro[chromene-2,4-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)spiro[chromene-2,4-piperidine] hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Spiro[chromane-2,4-piperidine]-4(3H)-one: This compound shares a similar spiro structure but differs in its functional groups.
Spiro[chromene-2,4-piperidine]s: These compounds have been studied for their selective agonist activity at 5-HT2C receptors.
Uniqueness: 7-(Benzyloxy)spiro[chromene-2,4-piperidine] hydrochloride is unique due to its specific benzyloxy functional group, which may confer distinct biological activities and chemical reactivity compared to other spiro compounds .
Eigenschaften
IUPAC Name |
7-phenylmethoxyspiro[chromene-2,4'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2.ClH/c1-2-4-16(5-3-1)15-22-18-7-6-17-8-9-20(23-19(17)14-18)10-12-21-13-11-20;/h1-9,14,21H,10-13,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUNKRFYOKIHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=CC3=C(O2)C=C(C=C3)OCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(4-methylphenyl)-1H-pyrazol-5-yl]-piperazin-1-ylmethanone;hydrochloride](/img/structure/B7945472.png)


![sodium;(E)-3-[5-(dimethylamino)furan-2-yl]prop-2-enoic acid](/img/structure/B7945502.png)

![2-amino-N-[5-(2-phenoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide;dihydrochloride](/img/structure/B7945511.png)
![2-amino-N-{5-[2-(3-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl}acetamide dihydrochloride](/img/structure/B7945516.png)
![2-amino-N-[5-[2-(4-ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl]acetamide;dihydrochloride](/img/structure/B7945522.png)
![2-amino-N-{5-methyl-4-[4-(2-methylpropoxy)phenyl]-1,3-thiazol-2-yl}acetamide dihydrochloride](/img/structure/B7945527.png)
![2-{4-[2-(4-Phenylpiperazin-1-yl)ethoxy]phenyl}ethan-1-amine trihydrochloride](/img/structure/B7945535.png)
![lithium;5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B7945545.png)
![6-Phenylspiro[chromene-2,4-piperidine] hydrochloride](/img/structure/B7945560.png)
![6-(Benzyloxy)-3,4-dihydrospiro[1-benzopyran-2,3-pyrrolidine] hydrochloride](/img/structure/B7945568.png)
![2-Amino-7-methyl-3-(4-methyl-1,3-thiazol-2-yl)chromeno[2,3-b]pyridin-5-one](/img/structure/B7945583.png)
